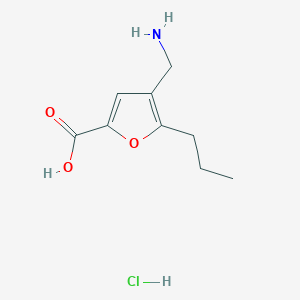
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods, including chemoenzymatic approaches and Lewis acid-catalyzed reactions. For example, the enantioselective synthesis of benzofuran-5-yl acetates using manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated kinetic resolution has been reported (Demir, Şahin, & Caliskan, 2007). Similarly, Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds has been used to synthesize benzofuran derivatives (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often characterized using spectroscopic techniques and computational studies. For instance, the structural and spectroscopic characterization of benzofuran acetic acid derivatives has been performed using FT-IR, FT-Raman, NMR, and UV-Vis spectral studies, complemented by computational density functional theory (DFT) analysis (Hiremath et al., 2019).
Chemical Reactions and Properties
Benzofuran compounds participate in various chemical reactions, including photochemistry and oxidative processes. The photochemistry of dimethoxybenzyl compounds, for example, has been studied, revealing insights into their solvolytic reactivity and the importance of isomeric triene derivatives in their overall photochemistry (DeCosta et al., 2000).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, can be crucial for their application in various fields. For example, the crystal structure of methyl benzofuran acetate derivatives has been elucidated, showing the orientation of methylsulfinyl substituents and the stabilization of the crystal structure through aromatic π–π interactions (Choi et al., 2009).
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, including reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications. Studies have shown that benzofuran compounds can undergo various reactions, such as carbonylation and aminocarbonylation, to yield complex organic molecules with potential pharmacological activities (Li et al., 2017).
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis
Research into compounds related to "(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate" has led to the discovery of new lignan, benzofuran, and sesquiterpene derivatives. These compounds have been isolated from natural sources, such as the roots of Leontopodium alpinum and L. leontopodioides, showcasing the compound's relevance in natural product chemistry and its potential for pharmaceutical applications (Dobner et al., 2003).
Chemical Reactions and Mechanisms
Studies have explored the chemical reactions involving related benzofuran derivatives, including the copper-catalyzed ring opening of benzofurans and subsequent enantioselective hydroamination cascades. This process has led to the synthesis of chiral N,N-dibenzylaminophenols, important for pharmaceutical chemistry, with excellent enantioselectivity (Qing‐Feng Xu‐Xu et al., 2018).
Protective Group Chemistry
Research has also delved into the development of new oxidatively removable carboxy protecting groups. Studies have shown that 2,6-dimethoxybenzyl esters, closely related to the target compound, can be efficiently oxidized to generate corresponding carboxylic acids, demonstrating the compound's utility in synthetic organic chemistry (Kim & Misco, 1985).
Mechanistic Insights
Further investigations have provided mechanistic insights into oxidation reactions of benzyl alcohol derivatives, indicating a significant enhancement in reaction rates in the presence of catalysts. This research highlights the role of related compounds in elucidating complex chemical reaction mechanisms and optimizing catalytic processes (Morimoto et al., 2012).
Enantioselective Synthesis
The chemoenzymatic synthesis of enantiomers of pharmacologically interesting compounds, including benzofuran derivatives, has been reported. These syntheses utilize manganese(III) acetate-mediated acetoxylation and enzyme-mediated kinetic resolution, underscoring the compound's significance in the development of enantioselective synthetic methodologies (Demir et al., 2007).
Eigenschaften
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-13-5-6-14-16(10-13)25-18(19(14)21)9-12-4-7-15(22-2)17(8-12)23-3/h4-10H,1-3H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQHQKHGRCPQT-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)
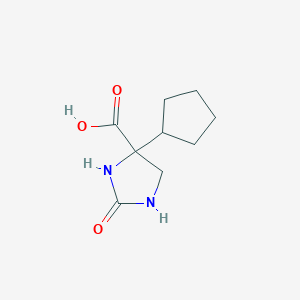

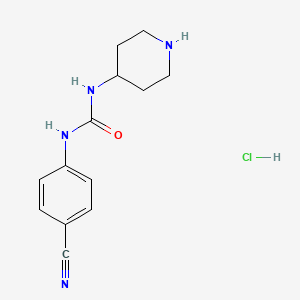

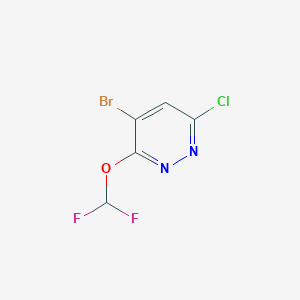
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
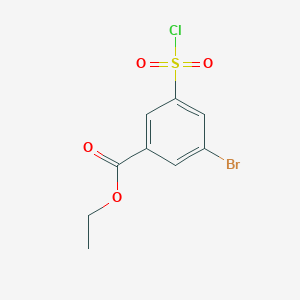
![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)
![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

